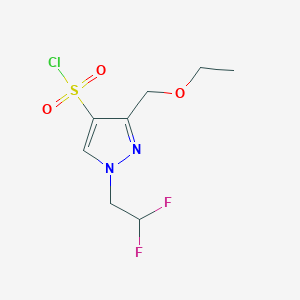
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group, an ethoxymethyl group, and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic 2,2-difluoroethylation using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate.
Ethoxymethylation: The ethoxymethyl group can be introduced through the reaction of the pyrazole with ethoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Substitution: The difluoroethyl group can undergo further functionalization through electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Pyrazole Derivatives: Depending on the specific oxidation or reduction conditions.
Applications De Recherche Scientifique
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: Its functional groups allow for the creation of advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Biological Studies: The compound can be used to study the interactions of sulfonyl chloride derivatives with biological molecules, providing insights into their mechanisms of action.
Mécanisme D'action
The mechanism of action of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting their function. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride
- 1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
Uniqueness
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the difluoroethyl and ethoxymethyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and other applications .
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2N2O3S/c1-2-16-5-6-7(17(9,14)15)3-13(12-6)4-8(10)11/h3,8H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHVNCCQHIMMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













